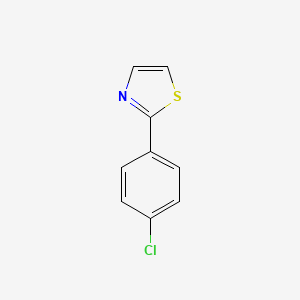

2-(4-Chlorophenyl)thiazole

Vue d'ensemble

Description

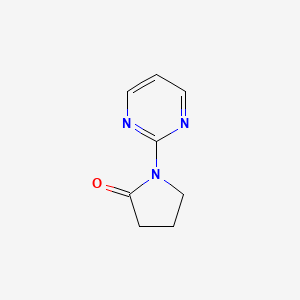

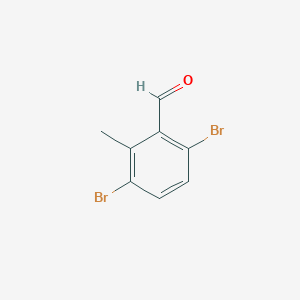

“2-(4-Chlorophenyl)thiazole” is a compound that contains a thiazole ring, which is an important heterocycle in the world of chemistry. The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .

Synthesis Analysis

The synthesis of “2-(4-Chlorophenyl)thiazole” involves several steps. The synthesis starts from 2-chloro-1-(2-(4-chlorophenyl)benzo[d]thiazol-3(2H)-yl) ethanone . The structure configuration of the synthesized compounds has been determined by elemental analysis and various spectroscopic (IR, HNMR and GCMS) techniques .Molecular Structure Analysis

In the molecular structure of “2-(4-Chlorophenyl)thiazole”, the thiazole ring subtends dihedral angles of 13.12 (14) and 43.79 (14) ° with the attached chlorophenyl and phenyl rings, respectively .Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Chlorophenyl)thiazole” include its molecular weight of 239.68 g/mol . It also has a topological polar surface area of 78.4 Ų .Applications De Recherche Scientifique

Antimicrobial Properties

Thiazoles, including 2-(4-Chlorophenyl)thiazole, exhibit potent antimicrobial activity. Researchers have synthesized various thiazole derivatives with applications in combating bacterial and fungal infections. For instance:

- Sulfathiazole : An antimicrobial drug used against Gram-negative bacteria .

- Abafungin : An antifungal drug with activity against Candida albicans and Candida glabrata .

Anticancer Potential

The thiazole scaffold has shown promise in cancer research. Notably:

- Ritonavir : An antiretroviral drug, which contains a thiazole ring, has been explored for its potential anticancer effects .

- N-(4-(4-Bromophenyl)-thiazol-2-yl)-2-chloroacetamide derivatives : These compounds were screened for anticancer activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) .

Neuroprotective and Anticonvulsant Effects

Thiazoles may play a role in neuroprotection and seizure management:

- Tiazofurin : An antineoplastic drug, exhibits neuroprotective properties .

- Thiazole derivatives : Some derivatives have demonstrated anticonvulsant activity .

Biological Applications Beyond Pharmaceuticals

Thiazoles extend beyond medicine:

- Vitamin B1 (Thiamine) : Contains a thiazole ring and plays a crucial role in energy metabolism and nervous system function .

- Chemical Reaction Accelerators : Thiazole serves as a parent material for various chemical compounds, including accelerators in chemical reactions .

Nanotechnology and Antibacterial Nanoparticles

Thiazole-based compounds are also explored in nanotechnology:

- Gold Nanoparticles Stabilized with β-Cyclodextrin-2-amino-4-(4-Chlorophenyl)thiazole : These nanoparticles demonstrate antibacterial activity even in bacteria where pure 2-(4-Chlorophenyl)thiazole has been inactive .

Hybrid Compounds

Combining thiazoles with other heterocycles yields hybrid compounds with diverse applications:

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes involved in metabolism . For instance, some thiazole compounds have been shown to interact with topoisomerase II , a crucial enzyme involved in DNA replication and transcription .

Mode of Action

Thiazole derivatives have been reported to modulate the activity of many enzymes involved in metabolism . For instance, Voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may affect a wide range of biochemical pathways.

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 2-(4-Chlorophenyl)thiazole.

Result of Action

Thiazole derivatives have been reported to have diverse biological activities, suggesting that they may have a wide range of molecular and cellular effects . For instance, Voreloxin, a thiazole derivative, causes DNA double-strand breaks, leading to cell death .

Action Environment

The solubility of thiazole derivatives in various solvents suggests that the action of these compounds may be influenced by the chemical environment .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-chlorophenyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXFEAVBPDEHEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)thiazole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-Biphenyl]-2-yloxy)aniline](/img/structure/B3120677.png)

![Glycine, N-[(phenylmethoxy)carbonyl]-L-Norleucinyl-](/img/structure/B3120706.png)

![3-amino-N-[(4-chlorophenyl)methyl]propanamide](/img/structure/B3120756.png)